4-Nitro-1H-indazol-3-ol
Overview
Description
4-Nitro-1H-indazol-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinases, which play a crucial role in regulating various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins, thereby regulating their activity. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism Of Action
The mechanism of action of 4-Nitro-1H-indazol-3-ol involves the binding of the compound to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. The inhibition of protein kinase activity can lead to the modulation of various cellular processes, including cell cycle progression, DNA replication, and gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Nitro-1H-indazol-3-ol are primarily related to its role as a protein kinase inhibitor. The inhibition of protein kinases can lead to the suppression of tumor growth, the regulation of cell cycle progression, and the modulation of immune responses. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Nitro-1H-indazol-3-ol in lab experiments include its potent inhibition of protein kinases, its anti-inflammatory properties, and its potential therapeutic applications. However, the compound has several limitations that need to be considered, including its low solubility in water, its potential toxicity, and its limited bioavailability.
Future Directions
For the research on 4-Nitro-1H-indazol-3-ol include the identification of new protein kinase targets, the optimization of the synthesis process, and the development of more potent and selective inhibitors. Additionally, the compound's potential therapeutic applications need to be further explored, including its use in the treatment of cancer, inflammation, and autoimmune disorders. Finally, the compound's pharmacokinetic properties need to be investigated to improve its bioavailability and reduce its potential toxicity.
Scientific Research Applications
The scientific research application of 4-Nitro-1H-indazol-3-ol is primarily focused on its role as a protein kinase inhibitor. This compound has been shown to inhibit several protein kinases, including CDK2, CDK7, and GSK-3β. The inhibition of these kinases has been linked to the suppression of tumor growth, the regulation of cell cycle progression, and the modulation of immune responses. Additionally, 4-Nitro-1H-indazol-3-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-nitro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-4(8-9-7)2-1-3-5(6)10(12)13/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHKUVJNVDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646250 | |
Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-indazol-3-ol | |
CAS RN |
7384-16-9 | |
Record name | 1,2-Dihydro-4-nitro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7384-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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